

Application Notes and Protocols: Cell-Based Fusion Assay Using Temsavir

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Compound of Interest

Compound Name: *HIV-1 inhibitor-31*

CAS No.: *920036-04-0*

Cat. No.: *B12403047*

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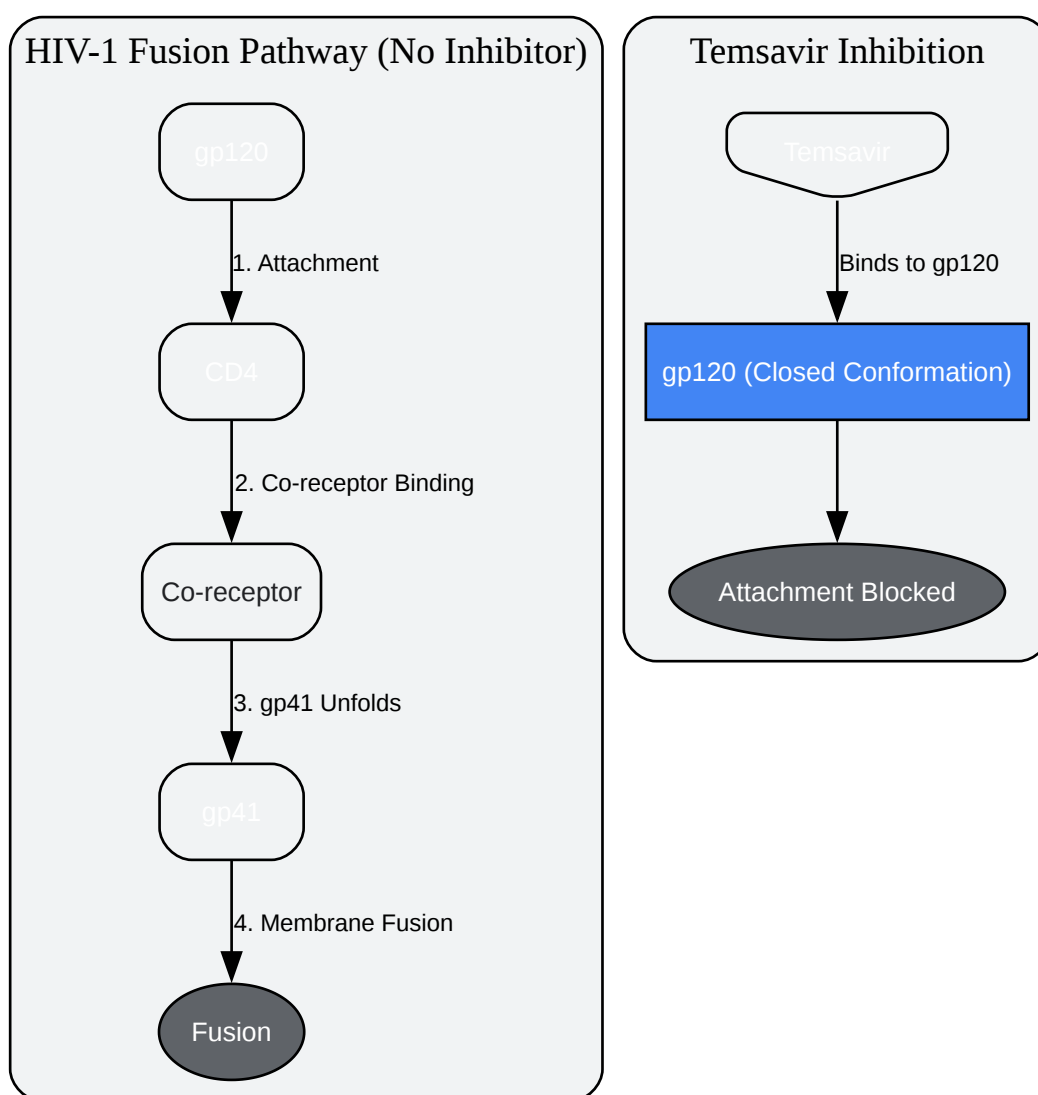
Introduction

Temsavir is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It binds to a conserved pocket on gp120, stabilizing the protein in a "closed," pre-fusion conformation.[2][3][4] This action allosterically prevents the initial interaction between gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[1][2][3][5] By inhibiting this attachment, temsavir effectively blocks the subsequent conformational changes required for co-receptor binding and membrane fusion, thereby neutralizing the virus's ability to infect host cells.[5] Cell-based fusion assays are a fundamental tool for evaluating the efficacy of entry inhibitors like temsavir, providing a quantitative measure of their ability to prevent virus-cell and cell-cell fusion.

These application notes provide a detailed protocol for a cell-based fusion assay to determine the inhibitory activity of temsavir against HIV-1 envelope glycoprotein-mediated cell fusion.

Mechanism of Action of Temsavir in Inhibiting HIV-1 Fusion

Temsavir's mechanism of action involves binding to the HIV-1 gp120 envelope glycoprotein, which is responsible for attaching to host cells. This binding event locks gp120 in a conformational state that is not conducive to binding with the CD4 receptor on T-cells.^{[2][3][4]} This interference with the initial attachment step prevents the cascade of events that leads to the fusion of the viral and cellular membranes.



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Mechanism of Temsavir Inhibition

Quantitative Data Summary

The inhibitory activity of temsavir and its analogs can be quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) in cell-based assays. The following tables summarize representative data for temsavir and a related compound.

Table 1: Antiviral Activity of a Temsavir Analog in a Pseudotyped Virus Infectivity Assay

Compound	HIV-1 Strain Tropism	EC ₅₀ (μM)
Indole Glyoxamide Analog	M-tropic & T-tropic	0.09 - 5.9

Data from a virus infectivity assay, which measures the inhibition of viral replication. This serves as a strong correlate for fusion inhibition.[5]

Table 2: Fold-Change in IC₅₀ of Temsavir against Pseudoviruses with gp120 Polymorphisms

gp120 Polymorphism	Fold-Change in IC ₅₀ (relative to wild-type)
S375H//M/N	4 to >12,500
M426L	>12,500
M434I	>12,500
M475I	>12,500
S375H + M475I	>29,700

Data from a pseudovirus infectivity assay highlighting the impact of specific gp120 mutations on temsavir susceptibility.[6][7]

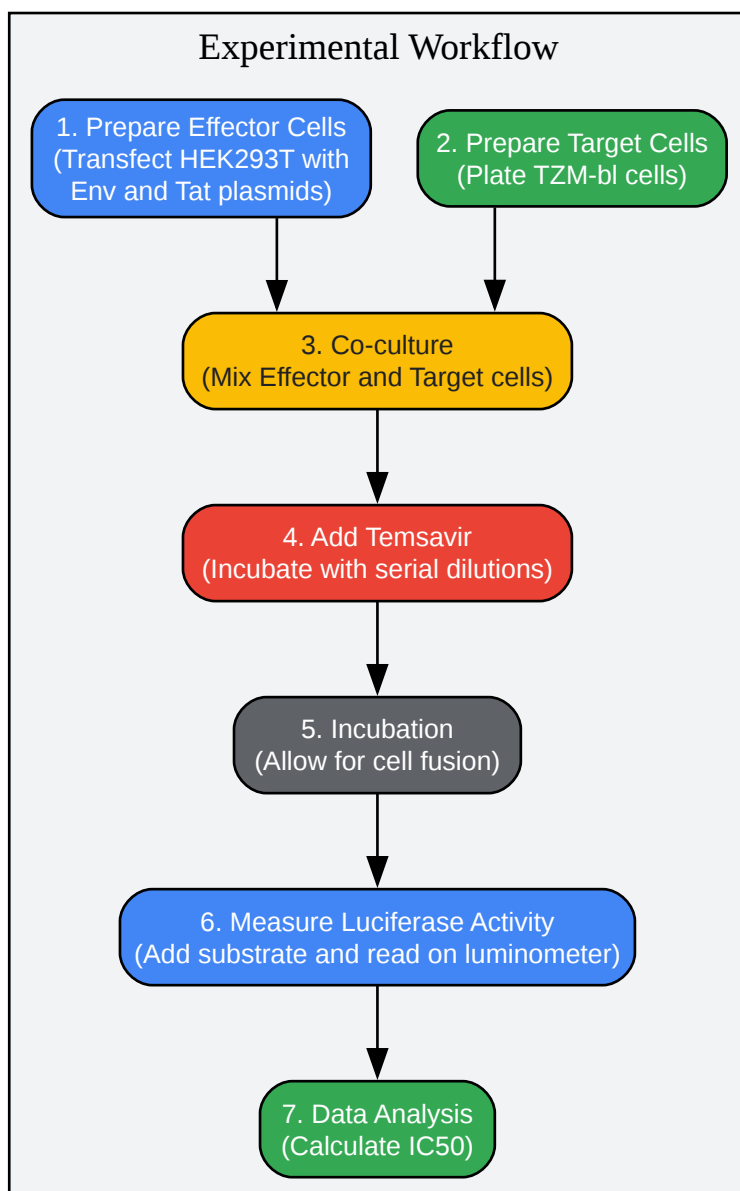
Experimental Protocol: Cell-Based Fusion Assay

This protocol describes a luciferase-based cell-cell fusion assay to quantify the inhibitory effect of temsavir on HIV-1 envelope glycoprotein-mediated syncytia formation.

Materials

- Effector Cells: HEK293T cells (or similar easily transfectable cell line)
- Target Cells: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter)
- Plasmids:
 - Expression plasmid for HIV-1 Env (e.g., from a specific viral isolate)
 - Expression plasmid for HIV-1 Tat
- Transfection Reagent: (e.g., Calcium Phosphate or commercial lipid-based reagent)
- Tamsavir: Stock solution in DMSO
- Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin
- Luciferase Assay Reagent
- Luminometer
- 96-well white, clear-bottom tissue culture plates

Experimental Workflow



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